PAR-4-AP (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PAR-4-AP (TFA), also known as AY-NH2 TFA, is a proteinase-activated receptor-4 (PAR-4) agonist . It does not affect either PAR-1 or PAR-2, and its effects are blocked by a PAR-4 antagonist .

Molecular Structure Analysis

Par-4 is a largely disordered 332 amino-acid proapoptotic protein with tumor suppressor activity . It contains the SAC domain (residues 137–195), which is sufficient to selectively induce apoptosis in cancer cells . A second domain of Par-4 (Par-4 CC, residues 254–332) was predicted to contain a leucine zipper domain and a nuclear export sequence . The structural analysis of the par-4 protein showed for the SAC domain in NMR experiments a molten-globular-like state whereas the C-terminal domain of par-4 allowed crystallization and crystallographic structure determination at 3 Å resolution using MAD date obtained from Se-methionine-labeled protein .Applications De Recherche Scientifique

Role in Neuronal Apoptosis

PAR-4 has been identified as a pivotal player in neuronal apoptosis, particularly in response to trophic factor withdrawal (TFW) in hippocampal neurons. The upregulation of Par-4 mRNA and protein levels has been observed after TFW, which follows an increase in reactive oxygen species. This increase precedes mitochondrial membrane depolarization, caspase activation, and nuclear chromatin condensation/fragmentation. Agents such as 17β-estradiol, vitamin E, and uric acid have been shown to prevent Par-4 induction and subsequent cell death after TFW, indicating that oxidative stress and membrane lipid peroxidation play critical roles in TFW-induced neuronal apoptosis (Chan et al., 1999).

PAR-4 and DAP-like kinase (Dlk) Interaction in Apoptosis

PAR-4 has been found to interact with DAP-like kinase (Dlk), leading to apoptosis in rat fibroblasts. The coexpression of Par-4 and Dlk results in the relocation of the kinase from the nucleus to the actin filament system, followed by myosin light chain (MLC) phosphorylation and induction of apoptosis. This synergistic proapoptotic effect is contingent upon Dlk/Par-4 interaction and Dlk kinase activity. Specific phosphorylation of Par-4 by Dlk at T155 is essential for apoptosis induction in vivo, demonstrating the critical role of Dlk-mediated phosphorylation of Par-4 in the apoptotic process (Boosen et al., 2009).

Mécanisme D'action

PAR-4-AP (TFA) is a proteinase-activated receptor-4 (PAR-4) agonist . It has no effect on either PAR-1 or PAR-2 and its effects are blocked by a PAR-4 antagonist . Upon binding with G12/13, PAR-4 interacts with some exchange factors (like FXI), the action which stimulates the functioning of the PLC enzymes and ultimately leads to platelet shape change, which is the hallmark of initiation of platelet aggregation during thrombosis .

Orientations Futures

A number of strategies are being tested to reinstate the Par-4 regulated pathways in order to overcome diseases associated with loss of Par-4 such as cancer or schizophrenia and depression, or to impede the active involvement of Par-4 in Alzheimer’s, Parkinson’s, cardiac aging, diabetes, and other diseases in which Par-4 acts, in consort with other incriminating pathways, to sensitize the cells to apoptosis . This highlights the importance of PAR-4 antagonists and its potential utility in different diseases .

Propriétés

Numéro CAS |

1228078-65-6 |

|---|---|

Formule moléculaire |

C₃₆H₄₉F₃N₈O₉ |

Poids moléculaire |

794.82 |

Séquence |

One Letter Code: AYPGKF-NH2 |

Synonymes |

PAR-4-AP (TFA); AY-NH2 (TFA) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

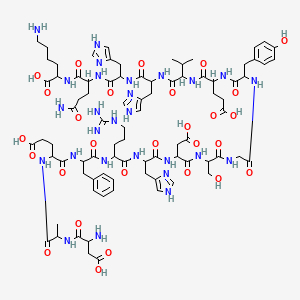

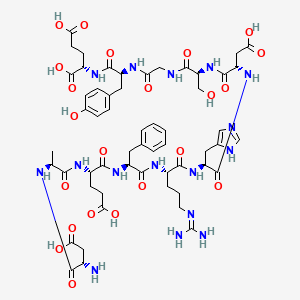

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)